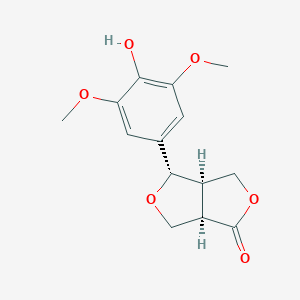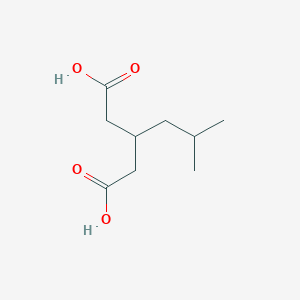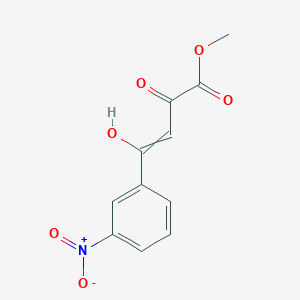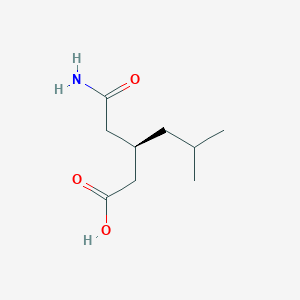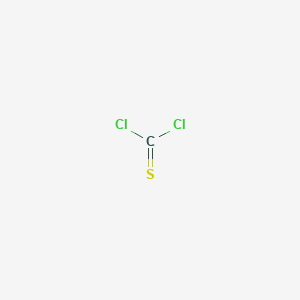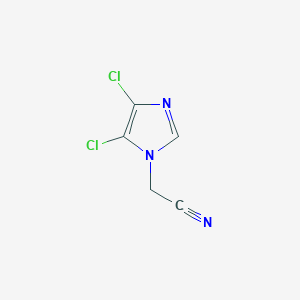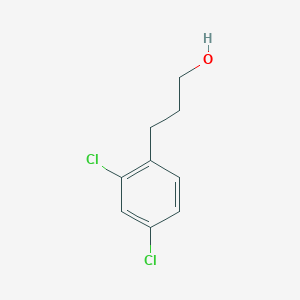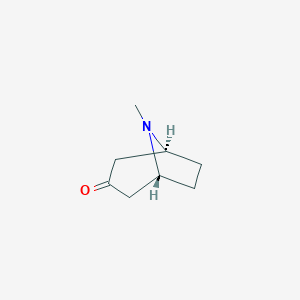
托品酮
描述
托品酮是一种生物碱,化学式为C₈H₁₃NO 。 它是一种双环分子,在多种莨菪烷生物碱的合成中占有重要地位,包括阿托品和可卡因 。 托品酮首次合成于1901年,由理查德·维尔施泰特完成,后来又在1917年由罗伯特·罗宾逊合成,其方法因其简单性和效率而成为有机合成领域的里程碑 .
科学研究应用
托品酮及其衍生物在各个领域都有重要的应用:
化学: 托品酮被用作合成复杂有机分子的中间体.
生物学: 它作为植物中莨菪烷生物碱生物合成的前体.
医药: 托品酮衍生物用于合成重要的药物,如阿托品和东莨菪碱.
工业: 托品酮用于生产各种化学化合物和药物.
作用机制
生化分析
Biochemical Properties
Tropinone is involved in the biosynthesis of tropane alkaloids, which is best documented on the molecular genetic and biochemical level from solanaceous species . The formation of tropinone is a key branch point in the tropane alkaloid biosynthetic pathway . Tropinone is reduced by tropinone reductase I (TR-I) to produce tropine, while tropinone reductase II (TR-II) reduces tropinone to pseudotropine .
Molecular Mechanism
Tropinone is synthesized via an atypical polyketide synthase and P450-mediated cyclization . This synthesis proceeds through a non-canonical mechanism that directly utilizes an unconjugated N-methyl-Δ1-pyrrolinium cation as the starter substrate for two rounds of malonyl-Coenzyme A mediated decarboxylative condensation .
Temporal Effects in Laboratory Settings
It is known that Tropinone is the first intermediate in the biosynthesis of the pharmacologically important tropane alkaloids .
Metabolic Pathways
Tropinone is involved in the biosynthesis of tropane alkaloids, a process that is best documented on the molecular genetic and biochemical level from solanaceous species . The formation of Tropinone is a key branch point in the tropane alkaloid biosynthetic pathway .
Subcellular Localization
A Tropinone reductase homolog in Arabidopsis thaliana is known to be localized in the plasma membrane .
准备方法
合成路线和反应条件: 理查德·维尔施泰特首次合成托品酮采用了一种从环庚酮开始的多步法,但其总收率非常低,仅为0.75% 。 相反,罗伯特·罗宾逊在1917年的合成采用了一种一锅法反应,涉及丁二醛、甲胺和丙酮二羧酸。
工业生产方法: 托品酮的工业生产通常遵循罗宾逊的方法,因为它效率高,收率也更高。 反应在受控条件下进行,以保持生理 pH 值,这有助于提高收率 .
化学反应分析
反应类型: 托品酮会发生各种化学反应,包括:
氧化: 它可以被氧化形成托品酮衍生物。
取代: 托品酮可以参与取代反应,形成各种衍生物。
常用试剂和条件:
氧化: 高锰酸钾等氧化剂可以在受控条件下使用。
取代: 各种亲核试剂可用于取代反应,以引入不同的官能团。
主要生成产物:
托品碱: 由托品酮还原而成。
托品酮衍生物: 通过氧化和取代反应形成。
相似化合物的比较
托品酮与其他莨菪烷生物碱具有结构相似性,例如:
可卡因: 两者都具有莨菪烷核心结构,但其官能团不同.
阿托品: 相似的莨菪烷骨架,但取代基不同.
颠茄碱: 另一种具有相似核心结构的莨菪烷生物碱.
独特性: 托品酮在各种莨菪烷生物碱的生物合成中作为关键中间体而独树一帜。 罗宾逊开发的有效合成路线也使其与其他类似化合物区别开来 .
属性
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXLDOJGLXJCSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4827-85-4 (hydrochloride), 74051-45-9 (hydrobromide) | |
| Record name | 3-Tropinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30862133 | |
| Record name | 8-Methyl-8-azabicyclo(3.2.1)octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532-24-1 | |
| Record name | Tropinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=532-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Tropinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532241 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tropinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118012 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-one, 8-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 8-Methyl-8-azabicyclo(3.2.1)octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30862133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tropinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.756 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Tropinone reductase (TR) is a key enzyme in the tropane alkaloid pathway, acting at a branch point where it catalyzes the stereospecific reduction of tropinone. [, , , , , , , , , ] Two forms of the enzyme exist, TR-I and TR-II, each with distinct stereospecificity. TR-I reduces tropinone to tropine, the precursor for alkaloids like hyoscyamine and scopolamine, whereas TR-II forms pseudotropine, leading to the production of calystegines. [, , , ] This branching point is crucial in determining the type of tropane alkaloids produced by a plant species.
A: TR-I and TR-II, despite sharing 64% amino acid sequence identity, exhibit opposite stereospecificities. [, , ] TR-I catalyzes the reduction of tropinone to tropine (3α-hydroxytropane) while TR-II reduces tropinone to pseudotropine (3β-hydroxytropane). [, , ] This difference arises from subtle variations in their active site structures, particularly the presence of different charged residues, which dictate the binding orientation of tropinone and consequently the stereochemistry of the product. [, ]
A: Yes, overexpression of specific tropinone reductases can alter the alkaloid profile in plants. For instance, overexpressing the gene encoding for pseudotropine-forming tropinone reductase in Atropa belladonna root cultures led to a significant increase in calystegine accumulation, accompanied by a decrease in hyoscyamine and scopolamine levels. [] Conversely, overexpressing the tropine-forming tropinone reductase resulted in higher levels of hyoscyamine and scopolamine, with a concomitant reduction in calystegines. [] This demonstrates the potential of genetic engineering to manipulate the production of specific tropane alkaloids in plants.
ANone: Tropinone has a molecular formula of C8H13NO and a molecular weight of 139.19 g/mol.
A: Various spectroscopic methods are employed to characterize tropinone and its derivatives, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). [, , ] IR spectroscopy helps identify functional groups such as the carbonyl group present in tropinone. NMR spectroscopy provides information about the structure and stereochemistry of the molecule, while MS helps determine the molecular weight and fragmentation pattern. [, ]
A: Deprotonation of tropinone generates a lithium enolate, a versatile intermediate that allows for the formation of new carbon-carbon bonds at the alpha-position. [, ] This enolate can react with various electrophiles, leading to the synthesis of diverse tropane derivatives. For example, the reaction of tropinone lithium enolate with benzaldehyde results in the formation of tropinone aldol products. [, ]
A: Yes, the tropinone ring system can be manipulated to generate other valuable compounds. For instance, reacting the lithium enolate of tropinone with alkyl chloroformates leads to a ring-opening reaction, yielding 6-N-carboalkoxy-N-methyl-2-cycloheptenones. [, ] This reaction can be rendered enantioselective by employing chiral lithium amides, paving the way for the synthesis of enantiomerically enriched tropane alkaloids. []
A: DFT calculations have been instrumental in elucidating the factors governing the diastereoselectivity of water-promoted aldol reactions involving tropinone. [] The calculations accurately predicted the stability of various tropinone enol forms and transition states, providing insights into the observed exo,anti/exo,syn diastereoselectivity. [] This demonstrates the power of computational tools in predicting and rationalizing the stereochemical outcomes of reactions involving tropinone and its derivatives.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


